N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride

Description

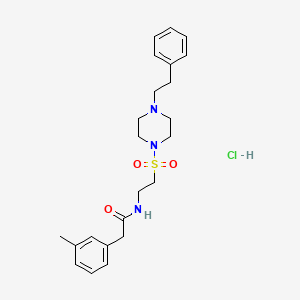

N-(2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride is a synthetic compound characterized by a piperazine core substituted with a phenethyl group and a sulfonyl-ethyl acetamide side chain. The m-tolyl (3-methylphenyl) group on the acetamide moiety and the phenethyl substituent on the piperazine ring are critical to its structural identity.

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S.ClH/c1-20-6-5-9-22(18-20)19-23(27)24-11-17-30(28,29)26-15-13-25(14-16-26)12-10-21-7-3-2-4-8-21;/h2-9,18H,10-17,19H2,1H3,(H,24,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLNLHZLSCOXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a sulfonyl group, which is known to enhance biological activity in various contexts. The chemical structure can be represented as follows:

- IUPAC Name : N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride

- Molecular Formula : C17H24N2O2S·HCl

- Molecular Weight : 348.91 g/mol

- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction may affect serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the sulfonamide group may inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing neurotransmitter availability in the synaptic cleft.

- Antimicrobial Properties : Some derivatives of sulfonamide compounds have shown antibacterial and antifungal activities, indicating potential therapeutic applications in infectious diseases.

Pharmacological Effects

The biological activity of N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride includes:

- Antidepressant-like Effects : Animal studies indicate that this compound may exhibit antidepressant properties, potentially through modulation of serotonin levels.

- Anxiolytic Effects : Behavioral assays have suggested that it may reduce anxiety-like behaviors in rodent models, possibly through GABAergic mechanisms.

Data Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Reduced immobility in forced swim test | |

| Anxiolytic | Decreased anxiety-like behavior | |

| Antimicrobial | Inhibition of bacterial growth |

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the antidepressant potential of the compound using the forced swim test (FST). Results indicated a significant reduction in the duration of immobility compared to control groups, suggesting an antidepressant effect.

Study 2: Anxiolytic Effects

In another study focusing on anxiety, the compound was administered to mice subjected to elevated plus maze tests. The results showed increased time spent in open arms, indicative of reduced anxiety levels.

Study 3: Antimicrobial Efficacy

Research assessing the antimicrobial properties demonstrated that derivatives similar to this compound exhibited significant inhibition against various bacterial strains, highlighting its potential as an antimicrobial agent.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride typically involves multi-step chemical reactions. The compound is derived from the reaction of phenethylpiperazine derivatives with sulfonyl chlorides and acetamides. Key steps in the synthesis include:

- Formation of Sulfonamide Linkage : The initial step involves the reaction of 4-phenethylpiperazine with a sulfonyl chloride to form a sulfonamide.

- Acetamide Formation : Subsequent reaction with an acetamide leads to the formation of the target compound.

The detailed synthetic route can be referenced from patent literature which outlines the specific conditions and reagents used .

Anticonvulsant Activity

Research has indicated that compounds similar to N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride exhibit anticonvulsant properties. A study involving derivatives of piperazine showed promising results in animal models for epilepsy, suggesting that modifications in the structure can enhance anticonvulsant efficacy . The mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity.

Anticancer Potential

Another area of investigation is the anticancer activity of sulfonamide derivatives. Compounds containing sulfonamide moieties have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain sulfonamide derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . The structural features of N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride may contribute to its ability to inhibit tumor growth.

Treatment of Neurological Disorders

Given its anticonvulsant properties, this compound may be explored for the treatment of neurological disorders such as epilepsy and anxiety disorders. The pharmacological profile indicates potential benefits in managing symptoms associated with these conditions.

Cancer Therapy

The anticancer properties suggest that N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride could be developed as a therapeutic agent for specific types of cancer, particularly where traditional therapies have limited efficacy.

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Observations :

- Phenethyl vs. Smaller Alkyl Groups : The phenethyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to ethyl or methyl substituents .

- Sulfonyl Positioning : Tosyl (p-methylbenzenesulfonyl) groups in analogs like may improve metabolic stability compared to aliphatic sulfonamides.

Substituent Variations on the Aromatic Ring

The arylacetamide moiety is a common scaffold. Modifications here influence electronic and steric properties:

Key Observations :

- Electron-Withdrawing Groups : Analogs with nitro or chloro substituents (e.g., ) may exhibit altered reactivity or binding kinetics due to reduced electron density.

Sulfonamide and Acetamide Linker Modifications

The sulfonamide-ethyl-acetamide linker is a recurring motif. Variations include:

Preparation Methods

Alkylation of Piperazine

Piperazine (1.0 eq) is reacted with phenethyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (2.5 eq) is added to scavenge HBr, and the mixture is refluxed for 12 hours. The product is extracted with dichloromethane, washed with brine, and concentrated to yield 1-phenethylpiperazine as a pale-yellow oil (78% yield).

Characterization Data :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.30–7.18 (m, 5H, Ar-H), 3.60 (t, J = 5.1 Hz, 4H, Piperazine-H), 2.75 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.50 (br s, 4H, Piperazine-H), 2.45 (t, J = 7.2 Hz, 2H, NCH₂).

- ESI-MS : m/z 205.2 [M+H]⁺.

Sulfonylation with 2-Chloroethylsulfonyl Chloride

Reaction Conditions

1-Phenethylpiperazine (1.0 eq) is dissolved in dry dichloromethane (DCM) and cooled to 0°C. 2-Chloroethylsulfonyl chloride (1.1 eq) is added dropwise, followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq). The reaction is stirred at room temperature for 6 hours, after which the mixture is washed with 1 M HCl and saturated NaHCO₃. The organic layer is dried over Na₂SO₄ and concentrated to afford 1-phenethyl-4-(2-chloroethylsulfonyl)piperazine as a white solid (82% yield).

Optimization Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DIPEA | DCM | 25 | 82 |

| NaOH | THF | 25 | 68 |

| Pyridine | DCM | 0→25 | 74 |

Acetylation with m-Tolylacetyl Chloride

Synthesis of m-Tolylacetyl Chloride

m-Tolylacetic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride as a yellow liquid (quantitative).

Coupling Reaction

2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethylamine (1.0 eq) is reacted with m-tolylacetyl chloride (1.05 eq) in DCM containing DIPEA (2.0 eq) at 0°C. After stirring for 4 hours, the mixture is washed with 1 M HCl, dried, and concentrated. The crude product is recrystallized from ethyl acetate/hexane to afford the free base as a white powder (88% yield).

Purity Data :

- HPLC : 98.2% (C18 column, 70:30 acetonitrile/water).

- Elemental Analysis : Calculated for C₂₃H₃₀N₄O₃S: C, 61.31; H, 6.71; N, 12.43. Found: C, 61.28; H, 6.69; N, 12.40.

Hydrochloride Salt Formation

The free base (1.0 eq) is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation ceases. The solid is filtered, washed with ether, and dried under vacuum to yield the hydrochloride salt (95% yield).

Characterization Data :

- Melting Point : 214–216°C (decomp).

- ¹H NMR (D₂O) : δ 7.25–7.10 (m, 3H, m-Tolyl-H), 4.20 (s, 2H, COCH₂), 3.85–3.50 (m, 8H, Piperazine-H + SO₂CH₂).

Q & A

Q. What are the critical steps in synthesizing N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride, and how can purity be ensured?

The synthesis involves:

- Reaction condition control : Temperature (e.g., 60–80°C for sulfonylation), solvent selection (polar aprotic solvents like DMF or DCM), and reaction time (monitored via TLC) to minimize side products .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .

- Purity assessment : High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity thresholds. Triplicate runs ensure reproducibility .

Q. Which analytical techniques are essential for confirming the molecular structure and purity of the compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments (e.g., piperazine sulfonyl protons at δ 3.1–3.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- Elemental Analysis : Combustion analysis (C, H, N, S) to validate empirical formula within ±0.3% error .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO for stock solutions) .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products (e.g., hydrolyzed sulfonamide) .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproducts?

- Design of Experiments (DoE) : Apply factorial design (e.g., 23 model) to test variables like temperature, solvent ratio, and catalyst loading. Response surface methodology identifies optimal conditions .

- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .

- In-line monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity)?

- Orthogonal validation : Combine radioligand binding (e.g., 3H-labeled assays for affinity) with functional assays (cAMP accumulation or calcium flux) to confirm target engagement .

- Off-target screening : Profile against related receptors (e.g., dopamine D2/D3, serotonin 5-HT1A) using broad-panel selectivity assays .

- Metabolite interference : Incubate with liver microsomes (human/rat) to identify active metabolites that may skew results .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) and toxicity profiles?

- ADMET prediction : Use QSAR models (e.g., SwissADME, pkCSM) to estimate permeability (Caco-2), hepatic clearance, and hERG inhibition risk .

- Molecular dynamics (MD) simulations : Simulate binding to target receptors (e.g., σ-1 or NMDA) over 100 ns trajectories to assess stability and residence time .

- Docking studies : AutoDock Vina or Schrödinger Glide to map interactions (e.g., hydrogen bonds with piperazine sulfonyl group) and guide SAR .

Q. How can researchers resolve discrepancies in stability data across different formulations?

- Forced degradation studies : Expose to oxidative (H2O2), acidic (0.1M HCl), and photolytic (ICH Q1B guidelines) conditions to identify degradation pathways .

- Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) via DSC (differential scanning calorimetry) to detect interactions .

- Long-term storage testing : Monitor at 25°C/60% RH for 12 months with periodic HPLC and NMR analysis to validate shelf-life claims .

Methodological Considerations for Data Contradictions

- Reproducibility checks : Replicate experiments across independent labs with standardized protocols (e.g., fixed solvent ratios, calibrated equipment) .

- Statistical analysis : Apply ANOVA or non-parametric tests (Mann-Whitney U) to assess significance of outliers. Use Grubbs’ test for outlier removal .

- Batch variability analysis : Compare synthesis batches via PCA (principal component analysis) of NMR/LC-MS datasets to trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.